molecular formula C17H19N3O2 B2587981 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 955532-51-1

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No. B2587981
CAS RN: 955532-51-1
M. Wt: 297.358
InChI Key: IZOGNGGTAKIVPX-VAWYXSNFSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide, also known as CXCR2 antagonist SB225002, is a small molecule inhibitor that is widely used in scientific research applications. This compound is known to have potent anti-inflammatory and anti-cancer properties, making it an important tool for studying various disease mechanisms.

Scientific Research Applications

Copper-Catalyzed Oxidative Cyclization

The copper-catalyzed tandem oxidative cyclization of cinnamamides, such as N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide, with benzyl hydrocarbons demonstrates a method for the direct cross-dehydrogenative coupling of sp(3) and sp(2) C-H bonds. This process allows for rapid access to diverse dihydroquinolinones in one step, showcasing the utility of cinnamamides in facilitating complex chemical transformations (Shi‐Liu Zhou et al., 2014).

Synthesis of Anticonvulsant Agents

Research into novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles, which includes this compound derivatives, has been conducted to meet structural prerequisites indispensable for anticonvulsant activity. These compounds were investigated for their anticonvulsant activities using various models, highlighting the compound's relevance in the development of new therapeutics (H. Rajak et al., 2013).

Synthesis and Biological Evaluation

A series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives, including this compound, have been synthesized and characterized with the aim of developing novel biologically active compounds. These compounds were screened for antidiabetic, anti-inflammatory, and anticancer activities, showcasing the compound's potential in various therapeutic areas (S. Kavitha et al., 2016).

Antimicrobial Activity of Cinnamamide Derivatives

Cinnamamide derivatives, including those with 1,3,4-oxadiazole moieties, have been explored for their antimicrobial activity. One study synthesized a new class of amido linked bis heterocycles, including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles from cinnamamide derivatives, and screened them for antimicrobial activity, demonstrating their potential in addressing infectious diseases (V Padmavathi et al., 2011).

Insight into Pharmacological Advances and SAR

The cinnamamide scaffold, which includes this compound, is present widely in natural products and has served as a template for designing new drug-like molecules with potential pharmacological activities. A review on the extensive occurrence of this scaffold in many lead compounds for treating various diseases, their binding interactions, mechanism of action, and structure-activity relationships provides comprehensive insight into the utility of cinnamamide derivatives in drug development (N. Gaikwad, S. Nanduri, Y. Madhavi, 2019).

properties

IUPAC Name

(E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2,(H,18,20,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOGNGGTAKIVPX-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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